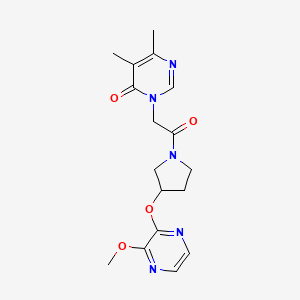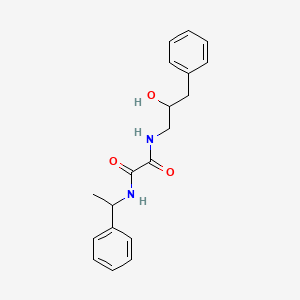
3-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a complex organic compound. This compound belongs to the class of pyrimidones, known for their diverse applications in medicinal chemistry and other scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one involves multi-step organic reactions. Typically, the synthetic route would start with the construction of the pyrimidinone core, followed by the addition of the pyrrolidine and pyrazine groups through nucleophilic substitution and condensation reactions. Reaction conditions include the use of organic solvents like acetonitrile or tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production may involve batch processing or continuous flow methods to optimize yield and purity. Techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction's progress and confirm the final product's identity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions to form hydroxyl or carbonyl derivatives.
Reduction: : Reduction may convert carbonyl groups to alcohols.
Substitution: : The methoxypyrazine moiety can undergo electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation products include hydroxylated and carboxylated derivatives.
Reduction products primarily include alcohols.
Substitution leads to halogenated derivatives, enhancing biological activity.
Applications De Recherche Scientifique
3-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is utilized in several scientific domains:
Chemistry: : As an intermediate in organic synthesis for creating more complex molecules.
Biology: : Used in studying enzyme interactions due to its structural resemblance to natural substrates.
Industry: : Used in manufacturing fine chemicals and specialized polymers.
Mécanisme D'action
This compound exerts its effects through specific molecular interactions:
Molecular Targets: : Typically, enzymes with active sites complementary to the compound's structure.
Pathways: : Inhibition or modulation of enzymatic pathways, affecting cellular processes like signal transduction or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrimidones and pyrazine derivatives, such as:
2,4-dioxopyrimidin-1-yl derivatives
Pyrazin-2-yl substituted pyrrolidines
Uniqueness
What sets 3-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one apart is its unique combination of functional groups, providing distinct biological activity and chemical reactivity, useful for targeted applications in various scientific fields.
Propriétés
IUPAC Name |
3-[2-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4/c1-11-12(2)20-10-22(17(11)24)9-14(23)21-7-4-13(8-21)26-16-15(25-3)18-5-6-19-16/h5-6,10,13H,4,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDTUFURXUPUPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC(C2)OC3=NC=CN=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2530821.png)



![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2530830.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2530834.png)


![3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2530838.png)
![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2530839.png)

![6-CHloro-N-[(4-methoxyphenyl)methyl]-4-methylpyridin-2-amine](/img/structure/B2530842.png)
![4-BENZOYL-N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]BENZAMIDE](/img/structure/B2530843.png)

